DI-Sec-butylamine

Beschreibung

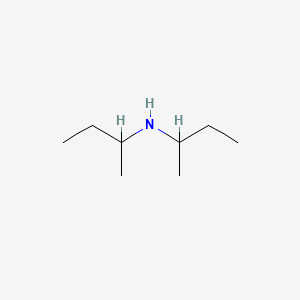

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-butan-2-ylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-5-7(3)9-8(4)6-2/h7-9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYVIBDTOCAXSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870719 | |

| Record name | 2-Butanamine, N-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |

| Record name | Di-sec-butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20651 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

626-23-3 | |

| Record name | N-(1-Methylpropyl)-2-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanamine, N-(1-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DI-SEC-BUTYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanamine, N-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanamine, N-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-sec-butylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational Significance in Organic Chemistry

Di-sec-butylamine serves as a versatile building block and reagent in a variety of chemical transformations and industrial applications. Its utility stems from the reactivity of its secondary amine group and the steric influence of its two sec-butyl substituents.

As a chemical intermediate, this compound is employed in the synthesis of a range of valuable compounds. It is a precursor in the production of certain pharmaceuticals and agrochemicals, including herbicides. smolecule.com Furthermore, its role extends to materials science, where it is utilized as a chain extender in the synthesis of polyurethane foams. smolecule.com The compound also finds application as a corrosion inhibitor. smolecule.com

In the realm of organic synthesis, the nucleophilic nature of the amine nitrogen in this compound makes it a valuable reactant in alkylation, acylation, and condensation reactions, facilitating the formation of new carbon-nitrogen bonds. smolecule.com Its basicity allows it to function as a mild base in various reactions, influencing reaction rates and selectivity. smolecule.com Research has also demonstrated its utility as a catalyst in the synthesis of heterocyclic compounds such as pyrazole (B372694) derivatives, which are known for their diverse biological activities. smolecule.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H19N |

| Molecular Weight | 129.24 g/mol |

| Boiling Point | 135 °C |

| Density | 0.753 g/mL at 25 °C |

| Refractive Index | 1.410 at 20 °C |

(Note: These properties are for the common mixture of stereoisomers.)

Stereochemical Research Considerations

Amine Synthesis via Alkylation Pathways

Alkylation represents a fundamental approach to amine synthesis, involving the formation of new carbon-nitrogen bonds.

Alkylation Reactions Utilizing Halobutanes

The synthesis of this compound can be achieved through the alkylation of ammonia (B1221849) or a primary amine with a sec-butyl halide, such as 2-bromobutane (B33332) or 2-chlorobutane. This nucleophilic substitution reaction involves the displacement of the halide ion by the amine. The reaction typically proceeds by reacting sec-butyl halides with ammonia. However, this method can result in a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt, due to the newly formed amine being more nucleophilic than the starting amine.

To favor the formation of the secondary amine, this compound, reaction conditions must be carefully controlled. This includes adjusting the molar ratio of the reactants. Using an excess of the sec-butyl halide can promote the formation of higher-order amines. The choice of solvent, temperature, and pressure are also critical variables that influence the yield and purity of the final product. Separation of the desired this compound from the product mixture often requires purification techniques like distillation.

Reductive Synthesis from Nitrile Precursors

The hydrogenation of nitriles is a viable route for producing amines. For butylamines, this process typically starts with butyronitrile (B89842). researchgate.net The catalytic hydrogenation of a nitrile initially yields a primary amine. This primary amine can then react with an intermediate imine, which is formed during the reaction, to produce a secondary amine after further reduction.

The selectivity of the reaction towards the primary or secondary amine is highly dependent on the catalyst, solvent, and reaction conditions. For instance, in the liquid-phase hydrogenation of butyronitrile over a Nickel on silica (B1680970) (Ni/SiO2) catalyst, the choice of solvent significantly impacts selectivity. researchgate.net Protic solvents like ethanol (B145695) tend to favor the production of the primary amine, n-butylamine, with dibutylamine (B89481) as a co-product. researchgate.net Non-polar solvents have also been studied, where the strength of the solvent-catalyst interaction can dictate the selectivity towards the primary amine. researchgate.net Achieving a high yield of this compound via this route would require specific catalysts and conditions tailored to promote the condensation and subsequent reduction steps leading to the secondary amine.

| Parameter | Condition | Outcome |

| Reactant | Butyronitrile | Precursor for butylamine (B146782) synthesis |

| Catalyst | Ni/SiO2 | Effective for nitrile hydrogenation |

| Solvent (Protic) | Ethanol | Yields n-butylamine (84%) and dibutylamine (16%) |

| Solvent (Non-polar) | Cyclohexane (B81311), Toluene, Benzene (B151609) | Selectivity to n-butylamine depends on solvent-catalyst interaction strength |

| Temperature | 373 K | Reaction temperature for liquid-phase hydrogenation |

| Pressure | 13 bar | Reaction pressure for liquid-phase hydrogenation |

This interactive data table presents findings from the study on the hydrogenation of butyronitrile, which produces n-butylamine and dibutylamine.

Direct Amination Approaches for Alcohol Conversion

Direct amination of alcohols is an efficient and environmentally benign method for amine synthesis, often proceeding through a "hydrogen borrowing" mechanism. univ-lille.fr

Catalytic Amination of Sec-butanol

This compound can be produced through the catalytic amination of sec-butanol with ammonia. nih.gov This process typically involves passing the alcohol and ammonia over a hydrogenation-dehydrogenation catalyst at elevated temperature and pressure. The reaction proceeds through the initial dehydrogenation of sec-butanol to butanone. The ketone then reacts with ammonia to form an imine, which is subsequently hydrogenated to yield sec-butylamine. The sec-butylamine can then react with another molecule of butanone (formed from the dehydrogenation of sec-butanol) to form a secondary imine, which upon hydrogenation, yields this compound.

This method often results in a mixture of primary and secondary amines. nih.gov The selectivity towards this compound can be influenced by several factors, including the catalyst choice, the molar ratio of ammonia to alcohol, temperature, and pressure. For example, a lower ammonia-to-alcohol ratio may favor the formation of secondary amines. researchgate.net Various metal-based catalysts have been explored for this type of reaction. univ-lille.fr

Continuous Manufacturing Processes and Process Intensification Studies

Continuous flow chemistry offers significant advantages for the industrial production of chemicals, including improved safety, efficiency, and scalability.

Butanone-Based Continuous Preparation Strategies

A highly relevant industrial method for preparing this compound involves the continuous catalytic amination of butanone with ammonia and hydrogen. This vapor-phase process is characterized by its efficiency and the use of a closed-cycle system that recycles unreacted materials.

The process utilizes a specialized catalyst, typically a nickel-copper formulation supported on a mixture of γ-alumina and diatomite (Ni-Cu/γ-Al2O3-diatomite). Butanone, ammonia, and hydrogen are passed over this catalyst bed under controlled temperature and pressure. The reaction is designed for continuous, industrial-scale production and offers benefits such as low energy consumption and reduced production costs due to the recycling of gases and by-products. The final product is purified through simple condensation and rectification.

| Parameter/Component | Value/Range | Notes |

| Primary Raw Material | Butanone | Reacts with ammonia and hydrogen |

| Catalyst | Ni-Cu/γ-Al2O3-diatomite | Provides catalytic activity, surface area, and strength |

| Reaction Phase | Vapor-phase | Ensures efficient reactant-catalyst contact |

| System Type | Closed-cycle, Continuous | Allows for recycling of unreacted materials and by-products |

| Purification Method | Condensation and Rectification | Simple and effective for product isolation |

| Industrial Suitability | High | Designed for continuous, large-scale production with low energy costs |

This interactive data table summarizes the key parameters of the continuous industrial synthesis of this compound from butanone.

Reactor Design and Catalyst Selection in Industrial Syntheses

Reactor Design

The synthesis of alkylamines via reductive amination is a highly exothermic process, making efficient heat management a primary consideration in reactor design. The choice of reactor depends on the desired scale of production, with continuous processes favored for large volumes due to their operational efficiency and consistency.

Fixed-Bed Reactors: For large-scale, continuous production, the multi-tubular fixed-bed reactor is the industry standard. google.com In this configuration, the catalyst is packed into multiple tubes arranged in a shell. The reactant stream (a mixture of methyl ethyl ketone, ammonia/sec-butylamine, and hydrogen) flows through these tubes. google.com To manage the heat of reaction, a cooling medium is circulated in the shell surrounding the catalyst tubes, ensuring precise temperature control across the catalyst bed. google.com This design prevents the formation of hot spots, which can lead to catalyst deactivation and the formation of unwanted by-products. The continuous nature of fixed-bed reactors allows for high throughput and stable operation.

Slurry Reactors: Slurry reactors, including bubble columns (BCSR) and stirred-tank reactors, offer an alternative for both batch and continuous processes. google.comresearchgate.net In this setup, fine catalyst particles are suspended in the liquid reactant mixture, and hydrogen gas is bubbled through the suspension. researchgate.net This design provides excellent heat and mass transfer characteristics. Slurry reactors are particularly advantageous when dealing with catalysts that have a shorter lifespan and require frequent replacement. A kinetic study specifically modeling the reductive alkylation of an aromatic amine with methyl ethyl ketone utilized a slurry reactor, highlighting its relevance for this type of transformation on an industrial scale. researchgate.net

The following table summarizes key design and operational parameters for reactor types used in analogous industrial amine syntheses.

| Reactor Type | Mode of Operation | Key Design Features | Heat Management | Typical Operating Pressure | Advantages |

|---|---|---|---|---|---|

| Multi-Tubular Fixed-Bed | Continuous | Shell-and-tube design with catalyst packed in tubes. google.com | External coolant circulation in the shell. google.com | 40 - 700 bar google.com | High throughput, precise temperature control, stable operation. |

| Slurry / Stirred-Tank | Batch / Continuous | Suspended fine catalyst particles, gas sparging system. researchgate.net | Internal cooling coils or external jacket. | Up to 150 bar mdpi.com | Excellent heat/mass transfer, suitable for catalysts requiring regeneration. |

Catalyst Selection

The catalyst is central to the reductive amination process, influencing both the rate of reaction and, critically, the selectivity towards this compound over other potential products like sec-butylamine or alcohols. The most common catalysts are based on Group VIII transition metals, valued for their hydrogenation activity. google.com

Nickel-Based Catalysts: Raney Nickel is a widely used and cost-effective catalyst for the reductive amination of ketones. google.comchemicalbook.com It demonstrates high activity for the hydrogenation of the imine intermediate formed between methyl ethyl ketone and the aminating agent. Supported nickel catalysts, such as nickel on silica (Ni/SiO₂), are also employed, offering good performance and the potential for catalyst reuse. researchgate.net

Noble Metal Catalysts: Catalysts based on palladium (Pd) and platinum (Pt) exhibit high activity and selectivity, often allowing for milder reaction conditions. google.comwikipedia.org These metals are typically dispersed on high-surface-area supports like activated carbon (Pd/C) or alumina (B75360) (Pt/Al₂O₃) to maximize their efficiency and stability. researchgate.net A kinetic study of reductive alkylation with MEK specifically utilized a 3% Pt/Al₂O₃ catalyst, demonstrating its effectiveness. researchgate.net

Cobalt-Based Catalysts: Raney Cobalt and supported cobalt catalysts serve as effective alternatives to nickel and noble metals. google.com Cobalt-containing composites have been shown to produce high yields (72–96%) of secondary amines in related amination reactions under high pressure. mdpi.com

The choice of catalyst support material (e.g., alumina, silica, activated carbon) is also important as it affects the physical properties of the catalyst, such as surface area and porosity, and can influence the dispersion and stability of the active metal sites. researchgate.net

The table below presents research findings on various catalyst systems used for reductive amination processes relevant to this compound synthesis.

| Active Metal | Support | Reactants | Temperature (°C) | Pressure (bar) | Reported Yield/Selectivity | Reference |

|---|---|---|---|---|---|---|

| Nickel (Ni) | Silica (SiO₂) | Ketone + NH₃ | 120 | 20 (H₂) + 7 (NH₃) | High yield for primary amine intermediate. | researchgate.net |

| Platinum (Pt) | Alumina (Al₂O₃) | p-Phenylenediamine + MEK | 100 - 140 | Not Specified | Effective for N,N'-di-sec-butyl-p-phenylenediamine synthesis. | researchgate.net |

| Cobalt (Co) | Silica (SiO₂) / N-doped Carbon | Aldehyde + n-Butylamine | 100 | 100 (H₂) | 72-96% yield of secondary amine. | mdpi.com |

| Palladium (Pd) | Carbon (C) | General Ketone + Amine | Ambient | Atmospheric (H₂) | High selectivity, compatible with various functional groups. | wikipedia.org |

| Raney Nickel | None (Sponge) | Ketone + NH₃ / Amine | Not Specified | Not Specified | Commonly used industrial catalyst. chemicalbook.com | chemicalbook.com |

Mechanistic Studies of Di Sec Butylamine Reactivity and Transformations

Nucleophilic Reactivity in Carbon-Carbon and Carbon-Heteroatom Bond Formation

As a secondary amine, di-sec-butylamine possesses a lone pair of electrons on the nitrogen atom, rendering it a potent nucleophile. smolecule.com This inherent nucleophilicity allows it to participate in a variety of reactions that form new carbon-carbon and carbon-heteroatom bonds. However, the presence of two bulky sec-butyl groups attached to the nitrogen atom introduces significant steric hindrance, which modulates its reactivity compared to less sterically encumbered secondary amines. smolecule.commdpi.com

This compound undergoes alkylation reactions where the nitrogen atom attacks an electrophilic carbon, such as that in an alkyl halide, to form tertiary amines. smolecule.com The reaction proceeds via a standard nucleophilic substitution mechanism. While typical for secondary amines, the rate and success of alkylation with this compound can be sensitive to the steric bulk of the alkylating agent. Controlling reaction conditions is crucial to prevent potential over-alkylation.

In acylation reactions, this compound attacks the carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride) to form an amide. The nitrogen acts as the nucleophile in this nucleophilic acyl substitution. The kinetics of these reactions can be influenced by the use of an auxiliary base to deprotonate the intermediate, facilitating the process. acs.org The steric hindrance of the sec-butyl groups can influence the rate of acylation, a factor that is often exploited to achieve selectivity in complex syntheses. uni-muenchen.de

This compound can react with aldehydes or ketones in condensation reactions to form iminium ions, which can then be converted to enamines or participate in further reactions. smolecule.com This reactivity is fundamental to its role as a catalyst in certain transformations, such as the Mannich reaction. The initial step involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the iminium species. buchler-gmbh.com

Brønsted Basicity and Proton Transfer Equilibria

According to the Brønsted-Lowry theory, a base is a species that can accept a proton. khanacademy.org this compound, with its nitrogen lone pair, functions as a Brønsted base. libretexts.org Its basicity is a critical parameter influencing its chemical behavior, from simple acid-base reactions to its role in modulating reaction environments by neutralizing acidic intermediates. smolecule.com

The basicity of alkylamines is influenced by a combination of inductive effects from the alkyl groups, which increase electron density on the nitrogen, and solvation effects. Research comparing butylamine (B146782) isomers has shown that di-butylamine can exhibit higher basicity than both the corresponding primary (butylamine) and tertiary (tri-butylamine) amines in certain environments. researchgate.net This peak basicity for the secondary amine is often attributed to an optimal balance between the electron-donating effects of the two alkyl groups and the ability of the resulting protonated amine (conjugate acid) to be stabilized by solvent molecules. researchgate.net The equilibrium between the amine and its protonated form is a key aspect of proton transfer dynamics. mdpi.com

| Amine | Class | Relative Basicity Trend (Non-aqueous) | Key Influencing Factors |

|---|---|---|---|

| Butylamine | Primary | Less Basic | One alkyl group (inductive effect), good solvation of conjugate acid. |

| This compound | Secondary | Most Basic | Two alkyl groups (stronger inductive effect), balanced solvation. researchgate.net |

| Tri-butylamine | Tertiary | Less Basic | Three alkyl groups (strongest inductive effect), but poor solvation (steric hindrance) of the conjugate acid. |

Elucidation of Complex Reaction Pathways

The reactivity of this compound is harnessed in more complex, multi-step reaction pathways, where it often plays a catalytic role. Understanding the mechanism and identifying key intermediates are crucial for optimizing these processes.

The Mannich reaction is a three-component condensation that forms a β-aminocarbonyl compound (a Mannich base) from an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound. buchler-gmbh.comorganic-chemistry.org Secondary amines are common catalysts for this transformation, particularly in the synthesis of methacrolein (B123484) from formaldehyde (B43269) and propionaldehyde (B47417). mdpi.com

The catalytic cycle begins with the reaction between the secondary amine (this compound) and formaldehyde to form an aminomethanol (B12090428) intermediate. This intermediate is then protonated and dehydrates to form a highly electrophilic iminium ion. semanticscholar.org The enol form of propionaldehyde then attacks this iminium ion, creating the new carbon-carbon bond and forming the Mannich base. Finally, the Mannich base eliminates the secondary amine, which re-enters the catalytic cycle, to yield the final product, methacrolein. mdpi.comsemanticscholar.org

Studies comparing various secondary amines as catalysts for methacrolein synthesis have provided significant insight into the role of this compound. mdpi.comresearchgate.net While electrostatic potential (ESP) analysis suggests that the nitrogen in this compound should be highly nucleophilic, its catalytic performance is notably lower than that of less-branched amines like dibutylamine (B89481). semanticscholar.org This discrepancy is attributed to the significant steric hindrance from the two sec-butyl groups. mdpi.comsemanticscholar.org The bulky substituents impede the nitrogen's ability to effectively attack the carbonyl group of formaldehyde, which is the rate-determining step for iminium ion formation. mdpi.comresearchgate.net This highlights that for this compound, steric factors can override favorable electronic properties in determining catalytic efficacy.

| Catalyst (Secondary Amine) | Key Structural Feature | Observed Catalytic Effect | Mechanistic Interpretation |

|---|---|---|---|

| Diethylamine (B46881) | Linear, less bulky alkyl groups | Excellent | Low steric hindrance allows for efficient nucleophilic attack on formaldehyde. |

| Di-n-butylamine | Linear, bulkier alkyl groups | Excellent | Favorable balance of electronic and steric properties. |

| This compound | Branched, very bulky alkyl groups | Unsatisfactory | Significant steric hindrance impedes the attack on formaldehyde, reducing the rate of iminium ion formation. mdpi.comsemanticscholar.org |

| Diisopropylamine | Branched, very bulky alkyl groups | Unsatisfactory | Similar to this compound, steric hindrance is the dominant, rate-limiting factor. mdpi.comsemanticscholar.org |

Stereoselective and Stereoconvergent Aspects of C-N Bond Cleavage in Hydrodenitrogenation

The hydrodenitrogenation (HDN) of organonitrogen compounds is a critical process in refining crude oils, where nitrogen removal is essential to prevent catalyst poisoning and reduce NOx emissions upon combustion. The final step in the HDN of many nitrogen-containing molecules involves the cleavage of the carbon-nitrogen (C-N) bond in alkylamines. Mechanistic studies on the stereochemistry of this C-N bond rupture provide profound insights into the reaction pathways.

Research on the HDN of chiral 2-butylamine over a sulfided NiMo/γ-Al2O3 catalyst at 300 °C and 3 MPa has shed light on the stereochemical course of the reaction, which produces both 2-butanethiol (B122982) and this compound. researchgate.netresearchgate.net When starting with optically active 2-(S)-butylamine or 2-(R)-butylamine, the stereochemistry of the resulting this compound and the unreacted butylamine was analyzed to elucidate the mechanism. researchgate.netresearchgate.net

The key findings from these stereochemical studies indicate that the C-N bond cleavage does not proceed through a classical SN2 mechanism, which would result in a complete inversion of stereochemistry (Walden inversion), nor does it follow an SN1 mechanism, which would lead to full racemization. researchgate.net Instead, the reaction is believed to occur through intermediates that allow for the loss of chirality at the α-carbon atom, such as an imine or an alkyliminium cation. researchgate.net The formation of these planar intermediates facilitates the subsequent nucleophilic attack by H2S or another amine molecule from either side, leading to a mixture of stereoisomers.

The proposed mechanism involves the initial dehydrogenation of the amine to an imine intermediate. researchgate.net Alternatively, a redox and (de)protonation pathway can form an imine cation. researchgate.netresearchgate.net These intermediates are then attacked by a nucleophile (H2S or an amine) to form the final products after hydrogenation or elimination steps. researchgate.net The formation of this compound occurs when a second butylamine molecule attacks the imine intermediate.

The analysis of the product mixture from the reaction of chiral 2-butylamine reveals a partial loss of stereochemical integrity, supporting the proposed mechanism involving planar intermediates.

Table 1: Stereochemical Outcome of 2-Butylamine Hydrodenitrogenation over Sulfided NiMo/γ-Al2O3

| Reactant | Product | Stereochemical Observation | Implied Mechanism |

| Chiral 2-butylamine | This compound | Formation of both meso and chiral (d,l) diastereomers | Reaction proceeds via a planar imine or iminium ion intermediate, allowing for non-stereospecific addition of a second amine molecule. researchgate.netresearchgate.net |

| Chiral 2-butylamine | Unreacted 2-butylamine | Partial racemization of the starting material | Reversible formation of the imine intermediate leads to a loss of the original stereochemistry. researchgate.net |

| Chiral 2-butylamine | 2-Butanethiol | Partial racemization | Nucleophilic attack of H2S on the planar intermediate is not fully stereoselective. researchgate.netresearchgate.net |

Oxidative Deamination Mechanisms in Secondary Amines

Oxidative deamination is a fundamental transformation that converts amines into corresponding ketones or aldehydes with the liberation of ammonia (B1221849). While extensively studied for primary amines, the mechanisms for secondary amines like this compound involve similar principles but are often influenced by increased steric hindrance. acs.orgwikipedia.org This process can be achieved through various catalytic systems, including enzymatic and chemical methods.

Generally, the oxidative deamination of a secondary amine proceeds via the formation of a ketimine intermediate. researchgate.net This intermediate is subsequently hydrolyzed to yield a ketone and an amine. Several catalytic approaches have been developed to facilitate this transformation.

Enzymatic and Biomimetic Catalysis: Enzymes such as monoamine oxidases catalyze the oxidative deamination of monoamines. wikipedia.org In a biomimetic approach, ortho-naphthoquinones have been used as organocatalysts for the aerobic oxidation of secondary amines. The mechanism involves the formation of a ketimine between the quinone and the amine, followed by prototropic rearrangement and hydrolysis by water to release the ketone product. researchgate.net Another enzymatic pathway, catalyzed by DOPA decarboxylase, can oxidize aromatic amines. This process involves the formation of an external aldimine, which is then deprotonated to a quinonoid intermediate. This intermediate can then be attacked by oxygen, leading to the formation of a ketimine, which is ultimately hydrolyzed. researchgate.netnih.gov During these catalytic cycles, reactive oxygen species like superoxide (B77818) anion and hydrogen peroxide can be generated. nih.gov

Chemical Catalysis: Various chemical systems can effect the oxidative deamination of secondary amines. For instance, a system using sodium periodate (B1199274) (NaIO4) and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can selectively oxidize amines. researchgate.net Ruthenium-based pincer complexes have also been employed for the catalytic oxidative deamination using water as the oxidant. acs.org However, studies have shown that secondary amines exhibit lower conversion rates compared to primary amines under these conditions, which is attributed to the greater steric hindrance around the nitrogen atom that impedes the initial dehydrogenation step. acs.org

The general pathway for the oxidative deamination of a secondary amine like this compound can be summarized as the initial oxidation to a ketimine, followed by hydrolysis.

Table 2: Catalytic Systems for Oxidative Deamination of Secondary Amines

| Catalytic System | Proposed Intermediate(s) | Key Mechanistic Features |

| ortho-Naphthoquinone / O2 | Ketimine | Biomimetic aerobic oxidation; ketimine formation followed by rearrangement and hydrolysis. researchgate.net |

| DOPA Decarboxylase / O2 | Aldimine, Quinonoid, Ketimine | Enzymatic process involving PLP cofactor; generates superoxide and hydrogen peroxide. researchgate.netnih.gov |

| NaIO4 / TEMPO | Oxoammonium cation, Iminium cation | Metal-free oxidation system. researchgate.net |

| Ruthenium Pincer Complex / H2O | Imine/Iminium | Uses water as the oxidant; steric hindrance can lower efficiency for secondary amines. acs.org |

Di Sec Butylamine As a Catalyst in Modern Organic Synthesis

Catalytic Utility in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of organic chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science. Di-sec-butylamine has demonstrated its utility as a catalyst in the formation of these valuable molecular scaffolds.

Catalysis in Pyrazole (B372694) Derivative Formation

While direct and detailed research on this compound as the primary catalyst for pyrazole synthesis is not extensively documented in the provided results, its role as a secondary amine catalyst in condensation reactions provides a basis for its potential application in this area. smolecule.com The Knorr pyrazole synthesis, a classical method, involves the condensation of a β-dicarbonyl compound with a hydrazine, often catalyzed by an acid. slideshare.net However, modern synthetic strategies frequently employ amine catalysts to facilitate key bond-forming steps. For instance, the synthesis of pyrazole derivatives can be achieved through cycloaddition reactions or the condensation of various precursors. orientjchem.orgmdpi.comorganic-chemistry.org

In related syntheses, such as the formation of methacrolein (B123484), secondary amines like this compound are known to catalyze the initial nucleophilic addition and subsequent dehydration steps. mdpi.comresearchgate.netsemanticscholar.org This catalytic activity is pertinent to pyrazole synthesis, which can involve similar condensation mechanisms. The basicity of this compound allows it to act as a mild base, promoting deprotonation and influencing reaction rates and selectivity. smolecule.com

Structure-Activity Relationships in Catalytic Performance

The catalytic efficacy of this compound is intrinsically linked to its molecular structure. The interplay between its nucleophilic character and the steric bulk of its sec-butyl groups governs its performance in catalytic cycles.

Correlation of Nucleophilicity with Catalytic Efficiency

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity is a key factor in its catalytic activity, enabling it to initiate reactions by attacking electrophilic centers. In many amine-catalyzed reactions, the first step involves the formation of an iminium ion intermediate through the nucleophilic attack of the amine on a carbonyl compound. acs.org

However, studies on the synthesis of methacrolein have shown that while a strong nucleophilic character of the amine is generally beneficial for the reaction, this compound, despite having a low calculated electrostatic potential (ESP) which suggests good nucleophilicity, does not exhibit a satisfactory catalytic effect. mdpi.comresearchgate.netsemanticscholar.org This indicates that nucleophilicity alone does not determine catalytic efficiency and that other factors, such as steric hindrance, play a crucial role.

Impact of Steric Hindrance on Reaction Rates and Selectivity

The two sec-butyl groups attached to the nitrogen atom in this compound create significant steric bulk. smolecule.com This steric hindrance has a profound impact on its catalytic performance. While it might be expected to reduce reactivity, in some cases, it can enhance selectivity by directing the reaction towards a specific pathway.

In the context of methacrolein synthesis, the steric hindrance of this compound is suggested to be a major reason for its lower-than-expected catalytic activity. mdpi.comresearchgate.netsemanticscholar.org The bulky sec-butyl groups may impede the approach of the nitrogen's lone pair to the electrophilic carbon of the formaldehyde (B43269), thereby slowing down the initial and rate-determining step of the reaction. mdpi.comsemanticscholar.org This is supported by the observation that less sterically hindered secondary amines like diethylamine (B46881) and di-n-butylamine show excellent catalytic effects in the same reaction. mdpi.comsemanticscholar.org

The table below summarizes the ozonation pathways of this compound and related amines, highlighting the influence of steric hindrance on reactivity.

| Compound | Nitroxide Pathway (%) | Amine Oxide Pathway (%) | Side-Chain Oxidation (%) |

| Di-tert-butylamine | 80 | 15 | 5 |

| Diisopropylamine | 70 | 20 | 10 |

| This compound | 10 | - | 90 |

| Data from ozonation studies in chloroform (B151607) at -60°C, illustrating how steric hindrance influences reaction pathways. |

Kinetic and Mechanistic Investigations of Catalyzed Reactions

Kinetic and mechanistic studies are essential for understanding how this compound functions as a catalyst and for optimizing reaction conditions. While specific kinetic data for this compound-catalyzed pyrazole synthesis is not available in the provided search results, insights can be drawn from studies of similar amine-catalyzed reactions.

In the synthesis of methacrolein catalyzed by secondary amines, the proposed mechanism involves a series of steps:

Nucleophilic addition of the secondary amine to formaldehyde to form an amino methanol. mdpi.com

Acid-promoted dehydration to form an iminium ion. mdpi.com

Electrophilic attack of the iminium ion on the enol of propionaldehyde (B47417) to form a Mannich base. mdpi.com

Enolization and subsequent decomposition of the Mannich base to yield methacrolein and regenerate the secondary amine catalyst. mdpi.com

Kinetic studies on the dibutylamine (B89481) acetate-catalyzed synthesis of methacrolein revealed that the decomposition of the Mannich base is the rate-limiting step. mdpi.comresearchgate.net Although this compound was found to be a less effective catalyst in this specific reaction due to steric hindrance, the general mechanistic pathway provides a framework for understanding its potential role in other condensation reactions. mdpi.comresearchgate.netsemanticscholar.org The nucleophilicity of the amine and the steric effects of its substituents are critical factors influencing the rates of the individual steps in the catalytic cycle. mdpi.comresearchgate.netsemanticscholar.org

The following table presents a hypothetical comparison of kinetic parameters for different amine catalysts in a condensation reaction, based on the general principles discussed.

| Amine Catalyst | Relative Rate Constant (k_rel) | Activation Energy (Ea) (kJ/mol) |

| Diethylamine | 1.00 | 50 |

| Di-n-butylamine | 0.95 | 52 |

| This compound | 0.20 | 65 |

| Diisopropylamine | 0.15 | 68 |

| This is a hypothetical table for illustrative purposes, showing expected trends based on steric hindrance. |

Advanced Materials and Organic Material Science Research Involving Di Sec Butylamine

Building Block for Polymer Architectures

The amine functionality of di-sec-butylamine allows it to be integrated into various polymer structures. It can act as a monomer or a modifying agent, influencing the final properties of the macromolecule.

One significant application is in the synthesis of polyamides. Polyamides are a class of polymers characterized by the repeating amide linkage (-CO-NH-). The synthesis can occur through methods like direct polycondensation, where a dicarboxylic acid reacts with a diamine. rasayanjournal.co.in While direct research on this compound's extensive use in polyamide synthesis is specific, the principles of polyamide formation allow for the inclusion of secondary amines. For instance, a patented method for producing semi-aromatic polyamides involves the reaction of an aromatic dicarboxylic acid with an aliphatic diamine, where monoamines like n-butyl amine can be used as end-capping reagents to control molecular weight. google.com This highlights the potential role of this compound in controlling polymer chain length and properties.

Another area of application is in the formation of polyurethane resins. A patent describes the use of various secondary amines, including this compound, in the creation of cationic polyurethane resins for applications like ink-jet receiving agents. google.com In this process, a secondary amine is reacted with a compound having two epoxy groups to form a tertiary amino group-containing polyol, which is then reacted with a polyisocyanate. google.com The choice of the secondary amine, such as this compound, can influence the properties of the resulting polyurethane dispersion. google.com

Furthermore, research into polyesters derived from itaconic acid has shown that sterically demanding primary amines, like sec-butylamine (B1681703), can be added to the polyester (B1180765) backbone. rsc.org This suggests that secondary amines like this compound could also be incorporated, potentially leading to materials with unique, temperature-controlled degradation properties. rsc.org

Precursor in Resin and Coating Development

This compound's role as a precursor is crucial in the development of specialized resins and coatings, particularly those requiring specific functionalities.

Additionally, related compounds like 4,4′-Bis(sec-butylamino)diphenylmethane, which is a derivative containing the sec-butylamino group, are explicitly used as epoxy curing agents. echemi.com Epoxy resins are a major class of thermosetting polymers used in high-performance coatings and adhesives. The amine groups in the curing agent react with the epoxy groups of the resin to form a cross-linked, durable network. This demonstrates the utility of the sec-butylamino functional group, and by extension this compound as a precursor, in creating robust coating systems.

The development of advanced coatings can also involve silane (B1218182) coupling agents. While not a direct application of this compound, some silane systems are designed to deliver secondary amine functionality to resin systems to improve mechanical properties, especially in high-humidity environments. gelest.com This points to the value of incorporating secondary amine structures, like that of this compound, into coating formulations to enhance performance.

Design and Synthesis of Ionic Liquids Incorporating this compound Moieties

Ionic liquids (ILs) are salts with melting points below 100 °C, and their unique properties make them interesting for various applications, including as solvents and catalysts. The incorporation of this compound moieties into the structure of either the cation or anion can tailor the properties of the resulting ionic liquid.

While direct synthesis of ionic liquids from this compound is not extensively documented in the provided results, the general principles of IL synthesis suggest its potential. The amine group can be quaternized to form a cation, or it can be used to synthesize a larger, more complex ion. For instance, research on ionic liquid matrices for mass spectrometry has utilized butylamine (B146782) as a base to prepare the matrix. mdpi.com

More directly, this compound has been studied as a "switchable solvent." rsc.orgresearchgate.net These are solvents that can reversibly change their properties, such as polarity or ionic strength, in response to a trigger like the addition of CO2. When CO2 is bubbled through an aqueous solution of this compound, it reacts to form an ionic species, specifically a bicarbonate salt. This reversible transformation from a molecular liquid to an ionic liquid allows for its use in separation processes. rsc.orgresearchgate.net

A study investigating nitrogen-containing switchable solvents for the separation of hydrocarbons demonstrated that this compound could be used to separate mixtures like benzene (B151609)/cyclohexane (B81311). rsc.orgresearchgate.net The efficiency of the separation was found to be dependent on the structure of the amine. rsc.org

Table 1: Partition Coefficients for Benzene/Cyclohexane Separation This interactive table summarizes the partition coefficients for benzene and cyclohexane using different switchable solvents, highlighting the relative performance of this compound.

| Switchable Solvent | Benzene Partition Coefficient | Cyclohexane Partition Coefficient |

| Dipropylamine (B117675) | 0.85 | 0.39 |

| This compound | 0.97 | 0.34 |

| N,N-dimethylcyclohexylamine (CyNMe2) | 1.13 | 0.28 |

| N,N,N′,N′-tetraethyl-1,3-propanediamine (TEPDA) | 1.45 | 0.21 |

| Data sourced from a study on nitrogen-containing switchable solvents. rsc.org |

Fundamental Studies on Surfactant Properties and Interfacial Phenomena

This compound possesses both hydrophobic (the two sec-butyl groups) and hydrophilic (the amine group) characteristics, which gives it surfactant-like properties. smolecule.com This amphiphilic nature makes it a subject of interest for studies on self-assembly, micelle formation, and interfacial phenomena.

Its behavior as a switchable surfactant has been explored. rsc.org In its neutral form, it is surface active. Upon reaction with CO2 in water, it forms an ionic salt which has different interfacial properties. This switching capability is valuable for applications where temporary changes in surface tension are desired, such as in enhanced oil recovery or as a reversible emulsifier.

The study on switchable solvents for hydrocarbon separation inherently relies on the interfacial properties of the protonated this compound. rsc.orgresearchgate.net The accumulation of the ionic form of the amine at the interface between the aqueous phase and the organic hydrocarbon phase reduces interfacial tension, which facilitates the separation process. rsc.org The efficiency of this process is directly related to the surfactant properties of the amine salt formed.

Surface Interaction Studies with Carbon and Metal Surfaces

The interaction of this compound and its derivatives with various surfaces, particularly metal and carbon surfaces, is a key area of research, primarily driven by applications in corrosion inhibition and materials deposition.

Research has shown that amine-based compounds can be effective corrosion inhibitors for metals. nbinno.comtaylorandfrancis.com They function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. taylorandfrancis.com For example, a study on super 13% Cr steel in hydrochloric acid included sec-butylamine and di-n-butylamine in its set of tested inhibitors. scielo.br The inhibition efficiency is related to the molecular structure of the amine. While this compound itself was not the top performer in all studies, related secondary amines show significant corrosion inhibition. scielo.brcecri.res.in In one study, di-n-butylamine showed a corrosion inhibition efficiency of 86.79% for super 13% Cr steel. scielo.br Another patent highlights that the HCl salt of di-n-butylamine has a significantly lower corrosion rate (8 mpy) compared to salts of weaker amines like ammonia (B1221849) (114 mpy). google.com

The thermal chemistry of copper(I)-N,N′-di-sec-butylacetamidinate, a precursor containing di-sec-butyl ligands, has been studied on single-crystal copper surfaces. aip.orgharvard.edu This research is relevant to atomic layer deposition (ALD), a technique for growing thin films. The study found that the precursor adsorbs and decomposes on the copper surface, with byproducts like butene and N-sec-butylacetamidine desorbing at specific temperatures. aip.org Understanding these surface reactions is critical for controlling the growth of high-purity copper films for electronics. aip.orgharvard.edu The sec-butyl groups play a direct role in the decomposition pathway, influencing the byproducts and the purity of the deposited film. aip.org

Table 2: Corrosion Inhibition Efficiency of Various Amines on Super 13% Cr Steel This interactive table presents data on the inhibition corrosion efficiency (ICE) of several amines, providing context for the performance of secondary amines like di-n-butylamine.

| Inhibitor Compound | Inhibition Corrosion Efficiency (θ) |

| Tributylamine (B1682462) | 0.9776 |

| Diphenylamine | 0.9208 |

| di-n-butylamine | 0.8679 |

| Cyclohexylamine | 0.7819 |

| Triethylamine | 0.7467 |

| sec-butylamine | 0.6754 |

| Diethylamine (B46881) | 0.6876 |

| Propylamine | 0.6818 |

| Data sourced from a QSPR analysis of corrosion inhibitors. scielo.br |

Environmental Impact and Fate of Di Sec Butylamine and Its Derivatives

Formation and Environmental Chemistry of N-Nitrosamines

N-nitrosamines are a class of chemical compounds that can form from the reaction of secondary amines, such as di-sec-butylamine, with a nitrosating agent. These compounds are of significant environmental and health concern due to their carcinogenic properties.

The nitrosation of secondary amines is a process that can occur in various environmental and industrial settings. Under acidic conditions, nitrite (B80452) salts can form nitrous acid, which then reacts with the amine to produce the corresponding nitrosamine (B1359907). fda.gov The risk of N-nitrosamine formation becomes significant in aqueous solutions at a pH below 6 and with higher concentrations of nitrite. researchgate.netusp.orgacs.org Kinetic modeling and experimental studies on di-n-butylamine have demonstrated that the rate of nitrosamine formation is highly dependent on these conditions. researchgate.netusp.orgacs.org

Tertiary amines can also lead to the formation of N-nitrosamines through a dealkylative process, although this reaction is significantly slower than the nitrosation of secondary amines. For instance, the rate of N-nitrosodibutylamine formation from tributylamine (B1682462) is about two orders of magnitude lower than from di-n-butylamine under similar conditions. researchgate.netusp.orgacs.org

The following table summarizes the key conditions that influence the formation of N-nitrosamines from secondary amines.

| Factor | Influence on N-Nitrosamine Formation |

| pH | Formation is significantly favored in acidic conditions (pH < 6). researchgate.netusp.orgacs.org |

| Nitrite Concentration | Higher concentrations of nitrite lead to an increased rate of formation. researchgate.netusp.orgacs.org |

| Amine Structure | Secondary amines are more susceptible to nitrosation than tertiary amines. ccsnorway.com |

| Temperature | Temperature can affect the reaction kinetics, with updated models including temperature dependence. researchgate.netusp.org |

N-nitrosamines are potent carcinogens primarily due to their metabolic activation into reactive electrophilic species that can damage DNA. nih.govresearchgate.net This process, mediated mainly by cytochrome P450 enzymes in the liver, involves the α-hydroxylation of the nitrosamine. nih.govmdpi.com The resulting unstable α-hydroxy nitrosamine decomposes to form an alkyl-diazonium ion, which is a powerful alkylating agent. mdpi.com

These reactive intermediates can then covalently bind to cellular macromolecules, most critically DNA, to form DNA adducts. nih.govresearchgate.netnih.gov The formation of these adducts, particularly at specific sites on DNA bases such as the O6-position of guanine, can lead to miscoding during DNA replication and transcription. nih.gov If these DNA lesions are not repaired by cellular mechanisms, they can result in permanent mutations in critical genes, such as oncogenes and tumor suppressor genes, initiating the process of carcinogenesis. nih.gov

The carcinogenicity of N-nitrosamines is well-documented in animal studies, where they have been shown to induce tumors in various organs, including the liver, lungs, esophagus, and pancreas. nih.govmdpi.comnih.gov The specific target organ can depend on the structure of the nitrosamine and the metabolic capabilities of the tissues. nih.gov

Nitrosamine impurities can be found in a variety of environmental media and consumer products. Their presence as contaminants in drinking water, often as byproducts of disinfection processes, has garnered significant regulatory attention. tcmda.com They can also be found in certain foods, beverages, and tobacco products. nih.govnih.gov In the pharmaceutical industry, the unexpected discovery of nitrosamine impurities in certain drug products has led to widespread risk assessments and recalls. fda.govgmp-compliance.orggmp-compliance.org

The formation of these impurities can stem from several sources during manufacturing processes, including the use of raw materials or solvents contaminated with nitrites or secondary/tertiary amines. fda.gov Even potable water used in manufacturing can contain low levels of nitrites and nitrosamines from environmental sources. fda.govgmp-compliance.org

Regulatory agencies worldwide have established guidelines and limits for nitrosamine impurities in drinking water and drug products to protect public health. tcmda.com In the United States, the Environmental Protection Agency (EPA) has set non-regulatory health advisory levels for several nitrosamines in drinking water based on a carcinogenic risk level. tcmda.com The Food and Drug Administration (FDA) has issued guidance for the pharmaceutical industry, recommending steps to detect, prevent, and control nitrosamine impurities in drug products. fda.govgmp-compliance.org These regulatory actions emphasize a risk-based approach to managing the potential for nitrosamine formation and contamination. fda.govtcmda.com

| Regulatory Body | Context | Key Actions and Recommendations |

| U.S. FDA | Drug Products | Issued guidance for risk assessment, detection, and prevention of nitrosamine impurities. fda.govgmp-compliance.org Published interim acceptable intake limits for certain nitrosamines. gmp-compliance.org |

| U.S. EPA | Drinking Water | Established recommended water quality criteria for several nitrosamines. tcmda.com Included certain nitrosamines in the Unregulated Contaminant Monitoring Rule. tcmda.com |

| International Agencies | General | Classified many nitrosamines, such as NDMA and NDEA, as probable human carcinogens. tcmda.com |

Biodegradation and Environmental Transformation Pathways

Information specific to the biodegradation of this compound is limited. However, studies on the structurally related compound, sec-butylamine (B1681703), indicate that it is amenable to anaerobic biodegradation. nih.gov It is plausible that this compound may undergo similar degradation processes. In dogs, sec-butylamine is known to be degraded through oxidative deamination to form methyl ethyl ketone. inchem.org This suggests that a primary transformation pathway for this compound in biological systems could involve the enzymatic removal of the amino group.

Once in the environment, the fate of this compound is influenced by its physical and chemical properties. As a volatile compound, it has the potential to be released into the atmosphere. noaa.gov In soil and water, its miscibility with water suggests it can be mobile. inchem.org The ultimate environmental fate will depend on a combination of biotic and abiotic degradation processes.

Advanced CO2 Capture and Separation Technologies Utilizing Amine Solvents

Aqueous amine solutions are a key technology for capturing carbon dioxide (CO2) from industrial flue gases, a process known as amine scrubbing. This technology is crucial for reducing greenhouse gas emissions from sources like power plants and manufacturing facilities. bac-lac.gc.ca

The process of CO2 capture with amines relies on the chemical reaction between the acidic CO2 gas and the basic amine solvent. This reaction is reversible, allowing for the CO2 to be captured in an absorber and then released in a regenerator (stripper) by heating the solution, enabling the reuse of the amine solvent.

The thermodynamics of CO2 absorption determine the carrying capacity of the solvent. Secondary amines like this compound react with CO2 to form carbamates. However, sterically hindered amines, which may include this compound due to the bulky sec-butyl groups, can favor the formation of bicarbonate. This is advantageous as it can lead to a higher CO2 loading capacity (moles of CO2 absorbed per mole of amine) and lower energy requirements for regeneration. researchgate.net

The kinetics of the reaction determine the rate of CO2 absorption, which influences the size and cost of the absorption equipment. The reaction rate is dependent on factors such as the amine's structure and concentration, temperature, and the partial pressure of CO2. researchgate.netresearchgate.net While primary amines like monoethanolamine (MEA) have high reaction rates, they also have a high heat of reaction, making regeneration energy-intensive. researchgate.netresearchgate.net Tertiary amines generally have lower reaction rates but also lower regeneration energy needs. bac-lac.gc.ca Secondary amines often present a balance between these properties. Blending different types of amines, such as a primary or secondary amine with a tertiary amine, can optimize both the absorption rate and the regeneration energy. bac-lac.gc.ca

| Amine Type | Typical CO2 Reaction Product | Absorption Rate | Regeneration Energy | CO2 Loading Capacity |

| Primary (e.g., MEA) | Carbamate (B1207046) | High | High | Lower |

| Secondary (e.g., DEA) | Carbamate | Moderate | Moderate | Moderate |

| Tertiary (e.g., MDEA) | Bicarbonate | Low | Low | Higher |

| Sterically Hindered | Bicarbonate | Moderate | Lower | Higher |

Mechanisms of Solvent Regeneration and Reusability

The utility of this compound in solvent applications, particularly for carbon capture and extractions, is intrinsically linked to its efficient regeneration and reuse. The regeneration process is designed to reverse the chemical or physical interactions that bind the target molecule (e.g., CO2) to the solvent, allowing the solvent to be recycled in a closed loop. This cyclability is crucial for developing sustainable and cost-effective industrial processes.

In the context of Switchable Hydrophilicity Solvent (SHS) systems, the regeneration of this compound is achieved by reversing the protonation and salt formation that renders it water-miscible. The process involves the removal of the trigger, which is typically carbon dioxide. This is accomplished by heating the solution and bubbling an inert gas, such as argon, through it. For instance, a biphasic mixture can be restored from a CO2-induced monophasic solution by bubbling argon through it at an elevated temperature of 65 °C rsc.org. This process drives off the CO2, shifting the equilibrium away from the dissolved bicarbonate salt and reverting the this compound to its neutral, hydrophobic state, causing it to separate from the aqueous phase.

| Parameter | Condition | Description | Citation |

| Regeneration Trigger | Removal of CO2 | Reverses the reaction that makes the amine hydrophilic. | rsc.org |

| Method | Inert Gas Sparging & Heating | Bubbling argon or nitrogen through the solution at elevated temperatures. | rsc.org |

| Typical Temperature | 65 °C - 85 °C | Lower than traditional amine solvents, allowing for potential use of waste heat. | rsc.orgresearchgate.net |

| Result | Phase Separation | The amine reverts to its hydrophobic form, separating from the aqueous phase for reuse. | rsc.org |

Design and Performance of Thermomorphic Lipophilic Amine Solvents

Thermomorphic Biphasic Solvents (TBS) are advanced solvent systems that leverage temperature-dependent miscibility for efficient chemical processes, such as CO2 capture sintef.no. These systems, often comprising lipophilic amines like this compound, exist as a single homogeneous phase at a lower temperature, which is optimal for absorption processes due to the lack of interphase mass transfer limitations sintef.no. Upon heating, the solvent system undergoes a phase transition to form two distinct liquid phases (a solvent-rich phase and a solute-rich aqueous phase) sintef.no. This is known as Lower Critical Solution Temperature (LCST) behavior sintef.no.

The key advantage of this biphasic behavior at higher temperatures is realized during the regeneration step. The separation allows the captured species (e.g., CO2) to be released from a smaller volume of solvent, which can significantly reduce the energy penalty associated with regeneration compared to conventional single-phase systems researchgate.net.

The design of effective thermomorphic solvents involves selecting lipophilic amines with appropriate molecular structures to induce the desired phase-change characteristics researchgate.netsintef.no. The performance of these solvents is evaluated based on several key metrics:

Phase Separation Temperature: The temperature at which the solvent switches from a single phase to two phases. This must be within a practical range for industrial processes.

CO2 Loading Capacity: The amount of CO2 that can be captured per unit of solvent.

Reaction Kinetics: The speed at which the absorption and desorption reactions occur.

Regenerability: The ease and energy efficiency with which the solvent can be stripped of the captured CO2 and reused.

While numerous lipophilic amines have been investigated for these systems, the specific performance data for this compound within a formally designated thermomorphic biphasic system for carbon capture is not extensively detailed in the literature. However, its structural classification as a lipophilic secondary amine makes it a relevant candidate for such applications.

Switchable Hydrophilicity Solvent (SHS) Systems Research

Switchable Hydrophilicity Solvents (SHSs) are a class of compounds that can be reversibly toggled between a hydrophobic (water-immiscible) state and a hydrophilic (water-miscible) state rsc.orgresearchgate.net. This switch is typically triggered by the addition or removal of CO2 at atmospheric pressure rsc.orgresearchgate.net. This compound is one of the secondary amines that has been identified and studied as an SHS rsc.org.

In its neutral form, this compound is hydrophobic and poorly miscible with water. When CO2 is bubbled through a mixture of this compound and water, the amine is protonated, forming a bicarbonate salt that is soluble in water. This transforms the two-phase system into a single, homogeneous aqueous solution rsc.org. The process is reversed by removing the CO2, typically with heat and gas sparging, which restores the amine's hydrophobicity and causes phase separation rsc.org.

Research into this compound as an SHS has yielded specific findings regarding its performance and mechanism:

Switching Speed: Compared to other secondary amines, this compound exhibits a slower switching pace from a biphasic to a monophasic solution upon CO2 addition. Its switching time is more comparable to that of tertiary amine SHSs rsc.org. This slower rate is attributed to the steric hindrance from the two sec-butyl groups, which may substantially decrease the rate of, or entirely prevent, the formation of a carbamate intermediate rsc.org.

Ionic Species Formation: 13C NMR spectroscopy studies of the carbonated aqueous solution of this compound revealed the presence of bicarbonate ions as the primary species. Unlike less sterically hindered secondary amines such as dipropylamine (B117675), which show the presence of both carbamate and bicarbonate ions, the spectrum for this compound only contains peaks near 162 ppm, indicative of bicarbonate ions alone researchgate.net. This suggests that any carbamate salts formed are either not created or are hydrolyzed rapidly researchgate.net.

Separation Applications: The performance of this compound as an SHS has been evaluated in liquid-liquid extraction applications. In the separation of benzene (B151609)/cyclohexane (B81311) mixtures, its separation selectivity was found to be superior to that of dipropylamine but lower than N,N-dimethylcyclohexylamine (CyNMe2) and N,N,N′,N′-tetraethyl-1,3-propanediamine (TEPDA) researchgate.net.

| Amine Solvent | Type | Switching Speed | Ionic Species Formed with CO2/H2O | Separation Selectivity Ranking | Citation |

| This compound | Secondary | Slower, comparable to tertiary amines | Bicarbonate only | > Dipropylamine, < CyNMe2 | rsc.orgresearchgate.netresearchgate.net |

| Dipropylamine | Secondary | Rapid (<10 min) | Carbamate and Bicarbonate | < this compound | rsc.orgresearchgate.netresearchgate.net |

| N-propyl-sec-butylamine | Secondary | Rapid (<10 min) | Bicarbonate only | Not Specified | rsc.orgresearchgate.net |

| Tertiary Amines (general) | Tertiary | Slower (20-120 min) | Bicarbonate | Not Specified | rsc.org |

Biological Interactions and Mechanistic Toxicology of Di Sec Butylamine

Molecular Interactions with Biological Macromolecules

While specific research on the direct interaction of di-sec-butylamine with biological macromolecules is limited, the behavior of similar secondary amines can provide insights into potential interactions. smolecule.com The structure of this compound, featuring two bulky sec-butyl groups attached to a nitrogen atom, is expected to influence its binding capabilities primarily through steric hindrance.

Direct binding studies detailing the interaction of this compound with specific proteins and nucleic acids are not extensively documented in publicly available literature. However, the general principles of amine interactions with biological macromolecules suggest that the nitrogen atom's lone pair of electrons could participate in hydrogen bonding with amino acid residues in proteins or with the phosphate (B84403) backbone and bases of nucleic acids.

The significant steric bulk of the two sec-butyl groups likely plays a crucial role in these potential interactions. This bulk can prevent the molecule from accessing confined binding sites within proteins or intercalating between the base pairs of DNA. Research on platinum complexes with substituted amine ligands has shown that bulkier ligands can decrease the binding affinity of the complexes to proteins like ubiquitin and myoglobin, possibly due to such steric constraints.

While this compound itself is not typically studied in this context, research into platinum complexes with a sec-butylamine (B1681703) ligand indicates that such molecules can interact with DNA. thegoodscentscompany.com This suggests that the sec-butylamine moiety has the potential for such interactions, though the presence of a second sec-butyl group in this compound would significantly alter the steric and electronic properties.

Table 1: Potential Interactions of this compound with Biological Macromolecules (Inferred)

| Macromolecule | Potential Interaction Type | Influencing Factors | Expected Outcome |

|---|---|---|---|

| Proteins | Hydrogen Bonding, Hydrophobic Interactions | Steric hindrance from sec-butyl groups, nucleophilic character of the nitrogen atom. | Weak or transient binding; unlikely to access deep binding pockets. |

| Nucleic Acids | Electrostatic Interactions, Hydrogen Bonding | Steric hindrance, basicity of the amine group. | Potential for interaction with the phosphate backbone; intercalation is unlikely due to steric bulk. |

Elucidation of Biological Mechanisms of Action as a Chemical Intermediate

This compound's primary role in a biological context is as a chemical intermediate or precursor in the synthesis of other molecules. smolecule.com Its own biological mechanism of action is not well-defined, as it is valued for its utility in constructing more complex molecules with specific biological activities. smolecule.com

As a secondary amine, this compound functions as a nucleophile and a mild base in organic synthesis. smolecule.com These properties are harnessed to create a variety of compounds, including those with potential pharmaceutical or agricultural applications. For example, secondary amines are used as building blocks for pyrazole (B372694) derivatives, which are known to have diverse biological activities. smolecule.com The mechanism, in this case, is not a direct biological effect of this compound itself, but rather its chemical reactivity that enables the formation of a biologically active end-product. Its role is to introduce a specific structural motif (the di-sec-butylamino group) or to facilitate a reaction that leads to the final active compound.

In Vitro and In Vivo Metabolic Pathway Analysis

Definitive metabolism studies specifically for this compound are not widely published. However, the metabolic fate of this compound can be predicted based on the well-documented metabolism of other secondary and primary amines, particularly its parent compound, sec-butylamine. epa.govinchem.org

The metabolism of xenobiotic amines is a critical detoxification process, primarily catalyzed by the cytochrome P450 (CYP) family of enzymes in the liver. nih.govresearchgate.net For secondary amines, two major metabolic pathways are recognized: N-dealkylation and N-hydroxylation. nih.govresearchgate.net

N-dealkylation is a common pathway for secondary and tertiary amines. nih.govresearchgate.net This process involves the enzymatic removal of one of the alkyl groups. In the case of this compound, N-dealkylation would yield sec-butylamine and a four-carbon aldehyde or ketone. The resulting sec-butylamine would then likely undergo further metabolism. Studies on sec-butylamine have shown that it is metabolized via oxidative deamination to form methyl ethyl ketone, which is then excreted. epa.govinchem.org The nitrogen from the amine group would enter the body's general nitrogen pool. epa.govinchem.org

N-hydroxylation is another pathway where the secondary amine is oxidized to a secondary hydroxylamine. nih.govresearchgate.net This metabolite can be further processed or conjugated for excretion.

Therefore, a plausible metabolic pathway for this compound involves an initial N-dealkylation to sec-butylamine, followed by the known metabolic pathway of sec-butylamine.

Table 2: Proposed Metabolic Pathway for this compound

| Step | Reaction | Enzyme Family (Probable) | Metabolite(s) | Subsequent Fate |

|---|---|---|---|---|

| 1 | N-dealkylation | Cytochrome P450 (CYP) | sec-Butylamine, Methyl ethyl ketone | sec-Butylamine proceeds to Step 2; Methyl ethyl ketone is excreted. |

| 2 | Oxidative Deamination (of sec-butylamine) | Monoamine Oxidase (MAO) / Diamine Oxidase | Methyl ethyl ketone, Ammonia (B1221849) | Excretion; Ammonia enters the nitrogen pool. |

| Alternative Step 1 | N-hydroxylation | Cytochrome P450 (CYP) | N-hydroxy-di-sec-butylamine | Further oxidation or conjugation for excretion. |

Studies on dogs administered sec-butylamine showed the formation of methyl ethyl ketone, confirming the deamination pathway for the primary amine. inchem.org Aliphatic amines are generally well-absorbed from the gastrointestinal and respiratory tracts. nih.gov The presence of sec-butylamine has been detected in the tissues, milk, and excretory products of cows fed with the compound, suggesting it is readily absorbed and distributed. epa.gov

Analytical Methodologies for Di Sec Butylamine Research

Advanced Chromatographic Techniques for High-Resolution Separation and Quantification

Chromatography is a cornerstone for the analysis of di-sec-butylamine, providing powerful means for both assessing purity and resolving its complex stereoisomeric forms.

Gas Chromatography (GC) for Purity and Compositional Analysis

Gas chromatography (GC) is the standard method for determining the purity and compositional makeup of this compound samples. nbinno.comchinesestandard.net It is routinely used to ensure the compound meets stringent quality specifications, often requiring a purity of at least 99.0%. nbinno.comtcichemicals.comavantorsciences.comlabproinc.com The technique is valued for its ability to separate volatile compounds, its speed, and the minimal sample preparation required. researchgate.net

Research indicates that quartz capillary columns provide good separation and linear correlation for this compound analysis, with methods developed to be completed in under seven minutes. researchgate.net For the analysis of amines in aqueous solutions, specific columns like the SH-PolarX have been utilized with hydrogen as the carrier gas. shimadzu.com A recognized standard method for this analysis is outlined in the Chinese national standard GB/T 23961-2023, which describes the gas chromatography method for both sec-butylamine (B1681703) and this compound. chinesestandard.net

Table 1: Typical Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Value/Type | Source(s) |

|---|---|---|

| Purity Specification | >99.0% | nbinno.com, tcichemicals.com, tcichemicals.com, avantorsciences.com |

| Column Type | SH-PolarX (30 m, 0.53 mm ID, 1.00 μm) | shimadzu.com |

| New-tape mixed quartz capillary columns | researchgate.net | |

| Carrier Gas | Hydrogen | shimadzu.com |

| Injection Temperature | 250 °C | shimadzu.com |

| Oven Temperature | 45 °C | shimadzu.com |

Chiral Chromatography for Enantiomer and Diastereomer Resolution

This compound possesses two chiral centers, which results in the existence of three stereoisomers: the enantiomeric pair (R,R)-di-sec-butylamine and (S,S)-di-sec-butylamine, and their diastereomer, meso-di-sec-butylamine. The separation of these isomers is a significant analytical challenge that can be addressed using chiral chromatography techniques.

The resolution of enantiomers requires a chiral environment, which can be achieved in several ways. chiralpedia.com One common industrial approach is the use of a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). sigmaaldrich.comchromatographyonline.com These phases create differential interactions with each enantiomer, leading to different retention times and enabling their separation.

Another established method involves derivatization with a chiral agent to convert the enantiomeric pair into diastereomers. sigmaaldrich.comaocs.org These resulting diastereomers have different physical properties and can be separated using standard, achiral chromatography. mdpi.com While direct studies on the chiral separation of this compound are not abundant, related research on its parent compound, sec-butylamine, demonstrates the principles of chiral resolution. For instance, racemic sec-butylamine has been successfully resolved through diastereomeric salt formation with (+)-deoxycholic acid, which selectively crystallizes with the (R)-enantiomer. rsc.orgrsc.org This principle of forming diastereomeric pairs is fundamental to resolving chiral amines. The structure of the amine itself significantly affects the chromatographic resolution of the resulting diastereomers. doi.org

Spectroscopic Characterization in Structural and Mechanistic Investigations

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and investigating its chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹³C NMR data for this compound has been recorded on a Varian XL-100 instrument using deuterated benzene (B151609) (Benzene-D6) as the solvent. spectrabase.com Notably, the spectrum is described as being from a mixture of two diastereomers, which corresponds to the meso form and the racemic (R,R/S,S) pair. spectrabase.com This highlights the capability of NMR to distinguish between the different stereoisomers of the compound. ¹H NMR spectra have also been recorded, for example, on a Varian A-60D instrument. nih.gov The quantitative analysis of this compound stereoisomeric mixtures can be approached by means of NMR. thegoodscentscompany.com

Table 2: NMR Spectroscopy Data for this compound

| Spectrum Type | Instrument | Solvent | Notes | Source(s) |

|---|---|---|---|---|

| ¹³C NMR | Varian XL-100 | Benzene-D6 | Sample was a mixture of two diastereomers | spectrabase.com |

| ¹H NMR | Varian A-60D | Not Specified | - | nih.gov |

Other Relevant Spectroscopic Methods (e.g., Mass Spectrometry)